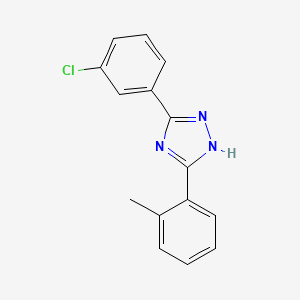

s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)-

CAS No.: 69095-76-7

Cat. No.: VC17315802

Molecular Formula: C15H12ClN3

Molecular Weight: 269.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69095-76-7 |

|---|---|

| Molecular Formula | C15H12ClN3 |

| Molecular Weight | 269.73 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C15H12ClN3/c1-10-5-2-3-8-13(10)15-17-14(18-19-15)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,17,18,19) |

| Standard InChI Key | AVLDHPNHSUKPDX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound’s core structure consists of a 1,2,4-triazole ring substituted with two aryl groups. The meta-chlorophenyl moiety (C₆H₄Cl) at position 5 introduces electron-withdrawing effects due to the chlorine atom, while the ortho-tolyl group (C₆H₃(CH₃)) at position 3 contributes steric bulk and electron-donating characteristics. This juxtaposition creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

The SMILES notation (CC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)Cl) and InChIKey (AVLDHPNHSUKPDX-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClN₃ |

| Molecular Weight | 269.73 g/mol |

| IUPAC Name | 3-(3-Chlorophenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole |

| CAS Number | 69095-76-7 |

| Topological Polar Surface Area | 41.8 Ų |

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the triazole ring protons (δ 7.5–8.2 ppm) and methyl groups (δ 2.3 ppm) . Density functional theory (DFT) simulations highlight the asynchronous bond formation during cycloaddition reactions, a critical factor in its synthetic pathways . The compound’s low polar surface area (41.8 Ų) suggests moderate solubility in non-polar solvents, aligning with its crystalline solid state at room temperature .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via 1,3-dipolar cycloaddition between enaminones and sulfonyl azides. For example, reacting 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)prop-2-en-1-one with mesyl azide in pyridine yields the triazole core, followed by functionalization with chlorophenyl and tolyl groups .

Key Reaction Conditions:

-

Solvent: Pyridine or 1,4-dioxane (for triazole formation) vs. ethanol (for diazoketone byproducts) .

-

Temperature: 76°C for esterification steps; 225°C for cyclization .

-

Catalysts: Base-mediated elimination of sulfonamide intermediates facilitates triazole isolation .

Regioselectivity and Byproduct Control

Pharmacological and Industrial Applications

Antimicrobial Activity

Preliminary studies on similar triazoles show broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The meta-chlorophenyl group disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .

Computational and Mechanistic Insights

Reaction Pathway Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level elucidate the asynchronous cycloaddition mechanism. The transition state (TS3a) exhibits a bond length difference of 0.81 Å between forming N–C bonds, indicating stepwise electron redistribution . Solvent effects further modulate reactivity: 1,4-dioxane stabilizes zwitterionic intermediates, whereas ethanol promotes cycloreversion to diazoketones .

Molecular Docking Studies

Docking simulations using Autodock Vina predict strong binding (ΔG = −9.2 kcal/mol) between s-triazole derivatives and the EGFR kinase domain (PDB: 1M17). Hydrogen bonds with Met769 and hydrophobic interactions with Leu694 are critical for inhibitory activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume